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Compound of Interest

Compound Name: 1-Tetradecyne

Cat. No.: B1345464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Tetradecyne (CAS 765-10-6), a long-chain terminal alkyne. Due to the limited availability of

public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR)

data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on

established principles. Detailed experimental protocols for acquiring such data are also

provided for researchers aiming to perform their own analyses.

Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 1-
Tetradecyne. It is important to note that the NMR data is generated from computational

prediction models and the IR and MS data are based on the typical spectroscopic behavior of

terminal alkynes and long-chain hydrocarbons. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-
Tetradecyne
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

H-1 (≡C-H) 1.90 Triplet (t) 1H

H-3 (-CH₂-C≡) 2.15 Triplet of triplets (tt) 2H

H-4 to H-13 (-

(CH₂)₁₀-)
1.25 - 1.52 Multiplet (m) 20H

H-14 (-CH₃) 0.88 Triplet (t) 3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-
Tetradecyne

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (≡C-H) 68.1

C-2 (-C≡) 84.5

C-3 (-CH₂-C≡) 18.5

C-4 to C-11 (-(CH₂)₈-) 28.4 - 29.6

C-12 (-CH₂-) 31.9

C-13 (-CH₂-) 22.7

C-14 (-CH₃) 14.1

Table 3: Expected Infrared (IR) Absorption Bands for 1-
Tetradecyne

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1345464?utm_src=pdf-body
https://www.benchchem.com/product/b1345464?utm_src=pdf-body
https://www.benchchem.com/product/b1345464?utm_src=pdf-body
https://www.benchchem.com/product/b1345464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected
Absorption Range
(cm⁻¹)

Bond Vibration Intensity

Acetylenic C-H ~3300 Stretch Strong, Sharp

C≡C Triple Bond 2100 - 2260 Stretch Weak to Medium

Aliphatic C-H 2850 - 2960 Stretch Strong

Methylene (-CH₂-) ~1465 Bend (Scissoring) Medium

Methyl (-CH₃) ~1375 Bend (Symmetric) Medium

Table 4: Expected Mass Spectrometry (MS)
Fragmentation for 1-Tetradecyne
The electron ionization mass spectrum of 1-Tetradecyne is expected to show a molecular ion

peak (M⁺) at m/z 194. The fragmentation pattern will be characteristic of long-chain

hydrocarbons, with prominent clusters of peaks separated by 14 Da, corresponding to the loss

of successive methylene (-CH₂) groups.

m/z Proposed Fragment Notes

194 [C₁₄H₂₆]⁺ Molecular Ion (M⁺)

193 [C₁₄H₂₅]⁺

Loss of a terminal hydrogen

(M-1), often a significant peak

for terminal alkynes.

179 [C₁₃H₂₃]⁺ Loss of a methyl radical (M-15)

165 [C₁₂H₂₁]⁺ Loss of an ethyl radical (M-29)

... [CₙH₂ₙ₋₁]⁺, [CₙH₂ₙ₊₁]⁺
Series of fragments from

cleavage of the alkyl chain.

41, 55, 69, 83... Alkyl and alkenyl cations
Common hydrocarbon

fragments.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 1-Tetradecyne in 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Ensure the sample is free of particulate matter by filtering it through a small plug of glass

wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets

for each unique carbon atom. A sufficient number of scans should be acquired to achieve

an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat (undiluted) 1-Tetradecyne onto the surface of a clean, dry

salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.
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Mount the "sandwich" in the spectrometer's sample holder.

Data Acquisition:

Record a background spectrum of the empty sample compartment to subtract

contributions from atmospheric water and carbon dioxide.

Place the sample holder with the prepared salt plates into the instrument's beam path.

Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of 1-
Tetradecyne in a volatile organic solvent (e.g., dichloromethane or hexane).

Inject a small volume (typically 1 µL) of the dilute solution into the GC, where the

compound will be vaporized and separated from the solvent.

Alternatively, for direct infusion, prepare a dilute solution of the sample and introduce it

directly into the ion source via a syringe pump.

Data Acquisition:

The sample is ionized, typically using Electron Ionization (EI) at 70 eV.

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships in interpreting the data.
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Caption: General workflow for the spectroscopic analysis of 1-Tetradecyne.
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Caption: Logical relationships in the interpretation of spectroscopic data for 1-Tetradecyne.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Tetradecyne: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345464#spectroscopic-data-of-1-tetradecyne-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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